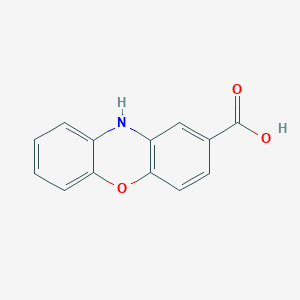

10H-Phenoxazine-2-carboxylic acid

Description

10H-Phenoxazine-2-carboxylic acid (CAS: 99847-47-9) is a heterocyclic compound with a tricyclic phenoxazine core substituted by a carboxylic acid group at the 2-position. Its molecular formula is C₁₃H₉NO₃, with an average molecular mass of 227.219 g/mol and a monoisotopic mass of 227.058243 g/mol . The structure comprises two benzene rings fused with an oxygen- and nitrogen-containing central ring, conferring unique electronic and steric properties.

Properties

IUPAC Name |

10H-phenoxazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-13(16)8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)17-12/h1-7,14H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDPNAWCXCYAPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(O2)C=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenoxazine-2-carboxylic acid typically involves the condensation of 2-aminophenol with other reagents. One common method includes the self-condensation of 2-aminophenol in the presence of iodine and diphenyl ether as a solvent. The reaction is carried out at a temperature range of 250 to 280°C . Another method involves the oxidative cyclization of 1,2-diaminobenzene or diphenylamines .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet industrial demands. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 10H-Phenoxazine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophilic reagents under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxazine derivatives with additional oxygen-containing functional groups, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

Chemistry

10H-Phenoxazine-2-carboxylic acid serves as a versatile building block in organic synthesis. It is used to create more complex molecules through various chemical reactions:

- Reactions : It undergoes oxidation, reduction, and substitution reactions, leading to derivatives that have enhanced properties for specific applications.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Quinone derivatives |

| Reduction | Sodium borohydride | Hydroxy derivatives |

| Substitution | Halogens (Cl, Br) | Substituted phenoxazines |

Biological Applications

The compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Studies have shown that this compound exhibits activity against various microbial strains, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells, suggesting its potential use in cancer therapy.

Case Study :

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of phenoxazine, including this compound, showed significant cytotoxic effects on breast cancer cell lines. The mechanism was linked to the compound's ability to intercalate with DNA, disrupting cellular processes.

Medical Applications

Due to its unique structure, this compound is being explored for drug development:

- Drug Discovery : As an intermediate in synthesizing pharmaceutical compounds, it has shown promise in creating drugs targeting specific biological pathways.

Industrial Applications

In the industrial sector, this compound is utilized for:

- Dyes and Pigments : Its stable nature allows it to be used in producing dyes for textiles and other materials.

| Application Type | Description |

|---|---|

| Dyes | Used in textile industry for vibrant colors |

| Pigments | Employed in paints and coatings |

Mechanism of Action

The mechanism of action of 10H-Phenoxazine-2-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine

- Core Structure: Replaces the oxygen atom in phenoxazine with sulfur (phenothiazine core) .

- Substituents : Contains a 4-nitrophenyl ethynyl group at the 10-position, introducing strong electron-withdrawing effects.

- Key Differences :

- Electron Distribution : Sulfur’s lower electronegativity compared to oxygen increases lipophilicity and alters redox behavior.

- Conformational Flexibility : The ethynyl linkage may enhance planarity and π-conjugation, impacting optical properties.

2-Phenyloxazole-5-carboxylic Acid

- Core Structure : A five-membered oxazole ring (one oxygen, one nitrogen) fused to a benzene ring .

- Substituents : Carboxylic acid at the 5-position.

- Key Differences: Aromaticity: The smaller oxazole ring lacks the extended conjugation of phenoxazine, reducing stability under acidic/basic conditions. Hydrogen Bonding: The oxazole nitrogen may participate in weaker hydrogen bonding compared to phenoxazine’s secondary amine.

5-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine

- Core Structure : Partially saturated benzooxazine (dihydro form) with a methoxy group .

- Key Differences: Aromaticity Reduction: Saturation decreases resonance stabilization, increasing reactivity toward electrophiles. Lipophilicity: Methoxy substitution enhances logP compared to unsubstituted phenoxazine derivatives.

MM0228.08 (Fluoroquinolone-Benzoxazine Derivative)

- Core Structure : Fused pyrido-benzoxazine system with a carboxylic acid and fluorine substituent .

- Key Differences :

- Complexity : The fused pyrido ring introduces steric hindrance and additional hydrogen-bonding sites.

- Biological Relevance : Fluorine enhances metabolic stability and membrane permeability, common in antibiotic design.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | TPSA (Ų) | Solubility (mg/mL) |

|---|---|---|---|---|---|

| 10H-Phenoxazine-2-carboxylic acid | C₁₃H₉NO₃ | 227.22 | 2.1* | 67.4 | <1 (DMSO) |

| 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine | C₂₀H₁₃N₃O₂S | 367.40 | 3.8* | 95.3 | <0.5 (DMSO) |

| 2-Phenyloxazole-5-carboxylic acid | C₁₀H₇NO₃ | 189.17 | 1.41 | 72.6 | ~10 (Water) |

| 5-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine | C₉H₁₁NO₂ | 165.19 | 0.87 | 35.5 | >50 (Methanol) |

Key Observations :

- Lipophilicity: Phenothiazine derivatives (logP ~3.8) are more lipophilic than phenoxazines (logP ~2.1), favoring membrane penetration.

- Solubility: Carboxylic acid groups improve aqueous solubility in oxazole derivatives, but steric hindrance in phenoxazine reduces it.

Key Observations :

- Phenoxazine synthesis requires high temperatures and transition-metal catalysts, reflecting aromatic stability and ring strain.

- Oxazole derivatives are synthesized under milder conditions, leveraging copper-mediated cross-coupling.

Biological Activity

10H-Phenoxazine-2-carboxylic acid is a member of the phenoxazine family, which has garnered significant attention due to its diverse biological activities. This compound exhibits promising potential in various therapeutic applications, including antitumor, antimicrobial, and anti-inflammatory effects. This article provides a detailed overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

This compound (C13H9NO3) features a tricyclic structure composed of two benzene rings and an oxazine moiety. Its molecular formula and structure can be represented as follows:

- Molecular Formula : C13H9NO3

- CAS Number : 99847-47-9

- SMILES : OC(=O)c1ccc2Oc3ccccc3Nc2c1

This compound's unique structure contributes to its reactivity and interaction with biological systems.

Antitumor Activity

Research has demonstrated that phenoxazine derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study employing quantitative structure-cytotoxicity relationship (QSAR) analysis showed that the cytotoxic activity correlated with specific chemical descriptors such as electron affinity and log-P values. For instance, compounds with a log-P of approximately 5.9 displayed maximum cytotoxicity against human oral squamous cell carcinoma (HSC) lines .

| Compound | Cell Line | CC50 (µM) | Log-P |

|---|---|---|---|

| PNX-A | HSC-2 | 4.3 | 5.9 |

| PNX-B | HSC-4 | 4.8 | 5.9 |

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. In vitro studies indicated that certain phenoxazine derivatives possess inhibitory effects on E. coli topoisomerase I, with an IC50 value of 1.95 µM for one derivative . The structure-activity relationship suggests that modifications to the phenoxazine core can enhance antimicrobial efficacy.

Anti-inflammatory Effects

The anti-inflammatory potential of phenoxazines has been explored in several studies. These compounds have been reported to inhibit inflammatory pathways and reduce oxidative stress in cellular models, which may contribute to their therapeutic effects in conditions characterized by inflammation .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Radical Scavenging Activity : Phenoxazines demonstrate radical-trapping activity, which is crucial for their antioxidant properties. Studies indicate that these compounds can effectively scavenge peroxyl radicals, thereby mitigating oxidative damage .

- Topoisomerase Inhibition : The ability of phenoxazines to inhibit topoisomerase enzymes is a key mechanism contributing to their antitumor activity. This inhibition disrupts DNA replication in cancer cells, leading to cell death .

- Cell Membrane Interaction : The planar structure of phenoxazines facilitates their interaction with cell membranes, enhancing their uptake and subsequent biological activity within cells .

Study on Cytotoxicity

A recent study focused on the cytotoxic effects of various phenoxazine derivatives against different cancer cell lines highlighted the significance of structural modifications in enhancing efficacy. The study found that compounds with higher electron negativity exhibited greater cytotoxicity, particularly against multidrug-resistant cell lines .

Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of 10H-phenoxazine derivatives against Plasmodium falciparum and Plasmodium berghei, demonstrating their potential as antimalarial agents . The results indicated effective inhibition at micromolar concentrations.

Q & A

Q. What are the common synthetic routes for 10H-Phenoxazine-2-carboxylic acid derivatives?

The synthesis typically involves multi-step reactions with specific substituent modifications. For example, fluoroquinophenoxazine derivatives are synthesized via condensation reactions using intermediates like 5,6-difluoro-3-oxo-3H-pyrido[3,2,1-kl]phenoxazine-2-carboxylic acid. Reaction conditions include heating in DMF with amines (e.g., cyclohexylamine) at 80–100°C for 6–12 hours, followed by purification via column chromatography . Methyl esters of phenoxazine derivatives (e.g., methyl 10H-phenoxazine-2-carboxylate) are characterized using NMR to confirm regioselective substitution patterns .

Q. What spectroscopic and analytical methods are used to characterize phenoxazine derivatives?

Key techniques include:

- NMR : To confirm substituent positions and purity (e.g., methyl ester derivatives show distinct aromatic proton signals) .

- ESI-MS : Validates molecular weight and fragmentation patterns, especially for halogenated derivatives .

- HPLC : Assesses purity (>95% in most cases) under reverse-phase conditions with UV detection .

Q. What safety protocols are essential when handling phenoxazine derivatives?

- Use PPE (gloves, lab coats, safety goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of volatile intermediates.

- Dispose of waste via certified hazardous waste services, as phenoxazines may exhibit toxic or mutagenic properties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of substituted phenoxazine derivatives?

Yields vary significantly based on substituents and reaction design. For example:

- Alkylamino substituents : Hexylamino derivatives yield 49% due to steric hindrance, while cyclohexylamino analogs achieve 74% under identical conditions .

- Temperature control : Reactions at 80°C favor cyclization, whereas higher temperatures (>100°C) may degrade sensitive intermediates.

- Catalyst selection : Use of DIPEA (diisopropylethylamine) enhances nucleophilic substitution efficiency in halogenated precursors .

Q. How do structural modifications influence the biological activity of phenoxazine derivatives?

- Fluorine substitution : 5,6-Difluoro derivatives exhibit enhanced bacterial topoisomerase inhibition compared to non-fluorinated analogs, likely due to improved membrane permeability .

- Amino vs. acetamido groups : 9-Acetamido derivatives (92% yield) show reduced cytotoxicity in mammalian cells compared to primary amino analogs, suggesting a trade-off between efficacy and safety .

Q. How can researchers resolve contradictions in analytical data during characterization?

- Cross-validation : Combine NMR with high-resolution MS to distinguish isobaric impurities (e.g., regioisomers).

- HPLC-DAD/MS : Detect trace byproducts in synthetic batches, which may explain discrepancies in bioactivity assays .

- X-ray crystallography : Resolve ambiguous NOE signals in NMR for complex stereoisomers .

Q. What in vitro assays are suitable for evaluating enzymatic interactions of phenoxazine derivatives?

- Topoisomerase inhibition assays : Measure IC values using plasmid relaxation assays with bacterial DNA gyrase .

- Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices .

- Fluorometric assays : Quantify binding affinity to target enzymes (e.g., fluorescence polarization for DNA-enzyme complexes) .

Methodological Considerations

- Experimental Design : Include control groups (e.g., unsubstituted phenoxazine) to benchmark bioactivity and synthetic efficiency .

- Data Interpretation : Use multivariate analysis (e.g., CoMFA) to correlate substituent electronic properties with biological outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.